molecular formula C7H13N5OS B15187502 Propanamide, 3-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)- CAS No. 85697-02-5

Propanamide, 3-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)-

Cat. No.: B15187502
CAS No.: 85697-02-5
M. Wt: 215.28 g/mol
InChI Key: DLILMAIALIVQNX-UHFFFAOYSA-N
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Description

3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide is a chemical compound with the molecular formula C7H13N5OS and a molecular weight of 215.28 g/mol It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

The synthesis of 3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide typically involves the reaction of 1-ethyl-1H-tetrazole-5-methanethiol with 3-bromopropanamide under suitable conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thioether positions, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites and modulate the activity of target proteins . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide can be compared with other tetrazole-containing compounds, such as:

The uniqueness of 3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide lies in its combination of the tetrazole ring, thioether linkage, and amide group, which provides a versatile platform for chemical modifications and applications.

Properties

CAS No.

85697-02-5

Molecular Formula

C7H13N5OS

Molecular Weight

215.28 g/mol

IUPAC Name

3-[(1-ethyltetrazol-5-yl)methylsulfanyl]propanamide

InChI

InChI=1S/C7H13N5OS/c1-2-12-7(9-10-11-12)5-14-4-3-6(8)13/h2-5H2,1H3,(H2,8,13)

InChI Key

DLILMAIALIVQNX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=N1)CSCCC(=O)N

Origin of Product

United States

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